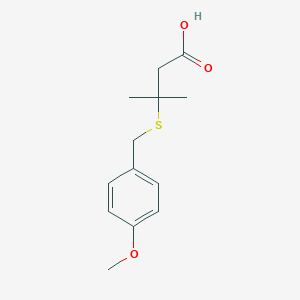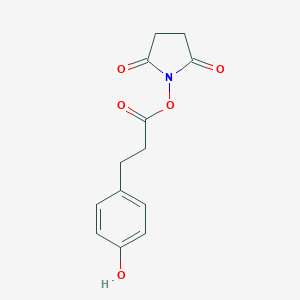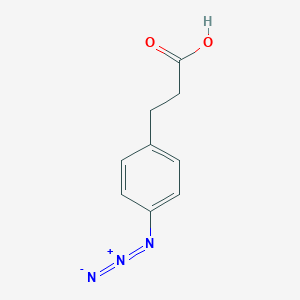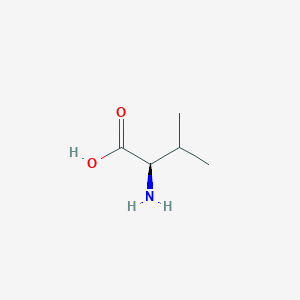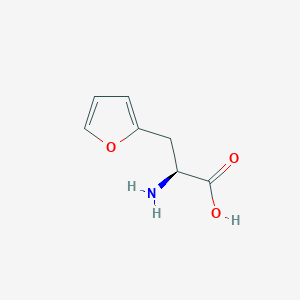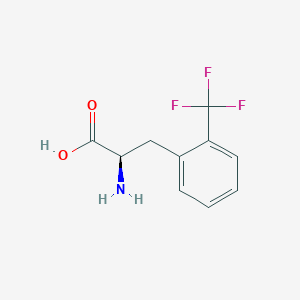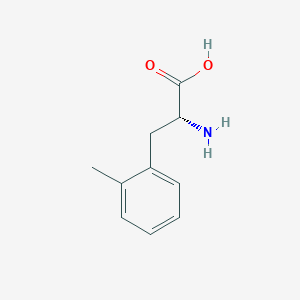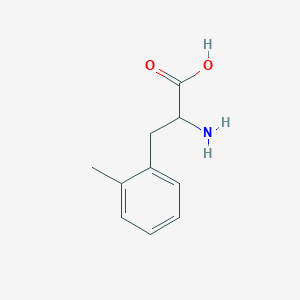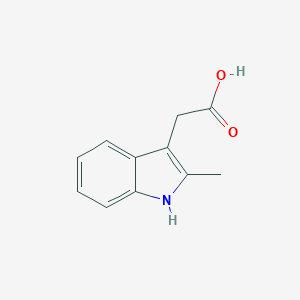
2-Bromo-L-Phenylalanine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-L-Phenylalanine has been analyzed using various spectroscopic techniques . The geometrical parameters and energies were obtained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.085, a density of 1.6±0.1 g/cm3, and a boiling point of 363.2±32.0 °C at 760 mmHg . The molecular formula is C9H10BrNO2 .Scientific Research Applications
Metabolic Engineering and Biotechnology :
- L-Phenylalanine, closely related to 2-Bromo-L-Phenylalanine, is crucial in food and medicinal applications. Research on E. coli shows that optimizing specific enzymes in the phenylalanine biosynthesis pathway can significantly increase its production, which could have implications for the production of derivatives like this compound (Ding et al., 2016).
- Efforts to increase L-Phenylalanine yield from glucose in Escherichia coli have been made through metabolic engineering and protein evolution, which could be applicable to this compound synthesis (Báez-Viveros et al., 2004).
Pharmaceutical Applications :
- Studies have shown that derivatives of phenylalanine, such as this compound, can act as inhibitors for enzymes like phenylalanine ammonia-lyase, indicating potential pharmaceutical applications (Miziak et al., 2007).
- Research into the synthesis of isomeric bromo-L-phenylalanines, which includes this compound, provides insights into their potential use in pharmaceuticals (Faulstich et al., 1973).
- Certain phenylalanine derivatives, including bromo-derivatives, have been evaluated for their cell toxicity effects, which is crucial for understanding their potential in cancer treatments (Zhao et al., 2015).
Analytical and Sensing Applications :
- Electrochemical sensors and biosensors have been developed for phenylalanine detection, including its derivatives, suggesting potential analytical applications (Dinu & Apetrei, 2020).
Safety and Hazards
Future Directions
The future directions of 2-Bromo-L-Phenylalanine research could involve its use in the biosynthesis of valuable compounds. For instance, L-Phenylalanine, from which this compound is derived, has been used in the biosynthesis of 2-Phenylethanol via the Ehrlich pathway in Saccharomyces cerevisiae . Another study has reported the construction of a recombinant Escherichia coli that could produce a high yield of L-Phenylalanine from glucose .
Mechanism of Action
Target of Action
It is known that phenylalanine, a similar compound, is commonly found as a component of total parenteral nutrition
Biochemical Pathways
L-2-Bromophenylalanine likely affects biochemical pathways in a manner similar to phenylalanine. Phenylalanine is used as a precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway in Saccharomyces cerevisiae . The regulation of phenylalanine metabolism in S. cerevisiae is complex . It is plausible that L-2-Bromophenylalanine could influence similar pathways, but this requires further investigation.
Pharmacokinetics
It is known that phenylalanine is used by the brain to produce Norepinephrine, a chemical that transmits signals between nerve cells and the brain . .
Result of Action
Given its structural similarity to phenylalanine, it may have similar effects, such as contributing to the production of Norepinephrine . .
Action Environment
It is known that the germination response of Bacillus spores to L-alanine, another amino acid, can be influenced by environmental factors . It is possible that similar environmental factors could influence the action of L-2-Bromophenylalanine, but this requires further study.
properties
IUPAC Name |
(2S)-2-amino-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLNTLXEZDFHW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173694 | |
| Record name | 2-Bromophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1991-79-3, 42538-40-9 | |
| Record name | 2-Bromophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-Bromophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-Bromo-L-Phenylalanine highlighted in the research?
A1: The research primarily focuses on utilizing this compound as a precursor for synthesizing 2-Iodo-L-Phenylalanine [1]. This iodinated amino acid demonstrates potential in tumor imaging due to its uptake by certain tumor types.
Q2: What is the advantage of using this compound in the synthesis of 2-Iodo-L-Phenylalanine?
A2: The research demonstrates that this compound can be efficiently converted to 2-Iodo-L-Phenylalanine through a copper-catalyzed nucleophilic halogen exchange reaction [1]. This method offers a simpler alternative to more complex, multistep syntheses of 2-Iodo-L-Phenylalanine, making it suitable for routine kit preparation and "cold" synthesis [1].
Q3: How is the quality and purity of the synthesized 2-Iodo-L-Phenylalanine ensured?
A3: The researchers employed several analytical techniques to confirm the structure and purity of the synthesized 2-Iodo-L-Phenylalanine. These techniques include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



